Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester
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Overview
Description
Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is a chemical compound with the molecular formula C23H30N2O4. This compound is known for its unique structure, which includes a benzenecarboximidic acid core linked by a 1,5-pentanediylbis(oxy) chain to two diethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester typically involves the reaction of benzenecarboximidic acid derivatives with 1,5-pentanediylbis(oxy) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, dibutyl ester
- Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, dimethyl ester
Uniqueness
Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-3-26-22(24)18-8-12-20(13-9-18)28-16-6-5-7-17-29-21-14-10-19(11-15-21)23(25)27-4-2/h8-15,24-25H,3-7,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUFSTSLUVCZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862611 |
Source
|
Record name | Diethyl 4,4'-[pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252-44-4 |
Source
|
Record name | Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001252444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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